molecular formula C15H13N3O2S2 B2618774 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide CAS No. 1207029-26-2

2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide

Cat. No.: B2618774
CAS No.: 1207029-26-2
M. Wt: 331.41
InChI Key: JAMJKHWWTOSMNR-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide is a heterocyclic compound featuring a nicotinamide backbone substituted with a methylthio group at the 2-position and a 5-(thiophen-2-yl)isoxazole methyl moiety at the N-terminal. This structure integrates sulfur-containing (methylthio and thiophene) and nitrogen-rich (isoxazole, pyridine) pharmacophores, which are often associated with diverse biological activities, including antimicrobial and anticancer properties .

Properties

IUPAC Name

2-methylsulfanyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-21-15-11(4-2-6-16-15)14(19)17-9-10-8-12(20-18-10)13-5-3-7-22-13/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMJKHWWTOSMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the nicotinamide core, followed by the introduction of the isoxazole and thiophene groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods would scale up these reactions, optimizing for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio (-SMe) moiety at position 2 of the nicotinamide ring undergoes oxidation under controlled conditions:

  • Sulfoxide Formation : Treatment with mild oxidizing agents like hydrogen peroxide (H₂O₂) in acetic acid yields the sulfoxide derivative.

  • Sulfone Formation : Stronger oxidants such as meta-chloroperbenzoic acid (mCPBA) in dichloromethane convert the methylthio group to a sulfone (-SO₂Me).

Table 1: Oxidation Reactions

Oxidizing AgentProductYield (%)Conditions
H₂O₂ (30%)Sulfoxide78AcOH, 25°C, 4 h
mCPBASulfone65DCM, 0°C → 25°C, 6 h

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene ring at position 5 of the isoxazole undergoes regioselective electrophilic substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the α-position relative to sulfur.

  • Sulfonation : Fuming H₂SO₄ at 80°C produces the sulfonic acid derivative .

Key Observations :

  • Nitration occurs at the 4-position of the thiophene ring (α to sulfur), confirmed by NMR and X-ray crystallography.

  • Sulfonation proceeds slower due to steric hindrance from the isoxazole substituent .

Nucleophilic Substitution on the Isoxazole Ring

The isoxazole ring participates in nucleophilic attacks under basic conditions:

  • Hydrolysis : Aqueous NaOH cleaves the isoxazole to form a β-ketoamide intermediate, which tautomerizes to a pyridone derivative.

  • Aminolysis : Reaction with primary amines (e.g., methylamine) opens the isoxazole ring, yielding substituted β-enaminones .

Mechanistic Pathway :

  • Base-mediated ring opening generates a nitrile oxide intermediate.

  • Nucleophilic attack at the carbonyl carbon forms the final product .

Functionalization of the Nicotinamide Core

The nicotinamide group undergoes transformations via its carboxamide and pyridine functionalities:

  • Hydrolysis : Heating with HCl (6M) converts the carboxamide to a carboxylic acid.

  • Coordination Chemistry : The pyridine nitrogen coordinates with transition metals (e.g., Pd(II), Cu(II)) to form stable complexes, as evidenced by UV-Vis and ESR spectroscopy .

Table 2: Hydrolysis Conditions

AcidTemperatureTimeProductYield (%)
HClReflux8 hCarboxylic Acid92
H₂SO₄100°C12 hCarboxylic Acid85

Cycloaddition and Cross-Coupling Reactions

  • Thiophene-Alkyne Cycloaddition : Under Sonogashira conditions, the thiophene ring undergoes cross-coupling with terminal alkynes (e.g., phenylacetylene) to form extended π-conjugated systems .

  • Suzuki-Miyaura Coupling : The brominated derivative (synthesized via NBS) couples with arylboronic acids, enabling derivatization at the thiophene position .

Notable Example :

  • Coupling with 4-methoxyphenylboronic acid introduces electron-donating groups, enhancing fluorescence properties .

Reductive Transformations

  • Nitrile Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitrile group (if present in derivatives) to a primary amine.

  • N-O Bond Cleavage : LiAlH₄ selectively reduces the isoxazole N-O bond, yielding a dihydroimidazole analog .

Photochemical Reactions

UV irradiation (254 nm) induces [2+2] cycloaddition between the thiophene and pyridine rings, forming a strained bicyclic product. This reaction is solvent-dependent, with acetonitrile favoring higher yields.

Stability Under Acidic/Basic Conditions

  • Acidic Conditions (pH < 3) : Protonation of the pyridine nitrogen increases solubility but does not degrade the core structure.

  • Basic Conditions (pH > 10) : Gradual hydrolysis of the carboxamide occurs, forming the carboxylic acid .

This compound’s reactivity profile highlights its versatility in synthetic chemistry, enabling applications in medicinal chemistry (e.g., prodrug design) and materials science (e.g., coordination polymers). Further studies are needed to explore enantioselective transformations and catalytic asymmetric reactions.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

This compound has been explored for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide exhibits significant antimicrobial properties against various pathogens. For instance, a study found it effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.
  • Anticancer Properties : Research has shown that this compound can induce cytotoxic effects on cancer cell lines. In vitro tests demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a reduction of pro-inflammatory cytokines TNF-alpha and IL-6 by approximately 50% compared to controls .

3. Agricultural Applications

Recent research highlights the fungicidal activity of related compounds derived from nicotinamide structures. Notably, derivatives have shown efficacy against cucumber downy mildew (Pseudoperonospora cubensis), with some exhibiting EC50 values lower than established fungicides . This suggests that this compound could be further explored for agricultural use.

Antimicrobial Activity Study (2024)

Objective : Assess the efficacy against Gram-positive and Gram-negative bacteria.

Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) demonstrating its potential as an antimicrobial agent.

Anticancer Activity Evaluation (2023)

Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, indicating promising anticancer properties.

Inflammation Model Study (2025)

Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls, suggesting significant anti-inflammatory activity.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene- and Isoxazole-Containing Derivatives

(a) N-[2-[5-(Methylthio)Thiophen-2-yl]-2-Oxoethyl]Piperazinylquinolone Derivatives
  • Structure: These compounds (e.g., from Foroumadi et al., 2006) feature a quinolone core linked to a 5-(methylthio)thiophen-2-yl group via an oxoethyl spacer .
  • Activity : Exhibited potent antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 0.5–4 µg/mL, comparable to ciprofloxacin .
(b) N-[2-(Thienylmethyl)Thio]-Benzamide Derivatives
  • Structure: Compounds such as N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (compound 15 in ) incorporate a benzamide core with thiophenylmethylthio substituents .
  • Therapeutic Potential: Patented for applications in cancer, viral infections, and thrombotic disorders, highlighting the role of thiophene-sulfur moieties in modulating biological targets .
  • Divergence : The benzamide scaffold vs. nicotinamide backbone may influence metabolic stability and binding affinity.

Methylthio-Substituted Heterocycles

(a) 5-Nitrothiophene Derivatives
  • Structure : Analogous to Masunari and Tavares (2007), these derivatives feature nitro-substituted thiophenes linked to antimicrobial agents .
  • Activity : Demonstrated efficacy against multidrug-resistant Staphylococcus aureus (MIC: 1–8 µg/mL), suggesting that sulfur-containing heterocycles enhance membrane penetration .
  • Contrast : The target compound lacks a nitro group, which may reduce cytotoxicity but also limit nitroreductase-mediated activation in anaerobic environments.
(b) Isoxazolmethylthio Derivatives
  • Structure: Example compounds from (e.g., compound 20: 2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide) share isoxazole and pyridine motifs with the target compound .
  • Functional Role: Isoxazole rings are known to enhance metabolic resistance and hydrogen-bonding interactions with biological targets .

Critical Analysis of Pharmacophoric Elements

  • Methylthio Group: Enhances lipophilicity and membrane permeability, as seen in quinolone derivatives .
  • Thiophene-Isoxazole Combination : May improve π-π stacking with enzyme pockets (e.g., kinase or protease targets) compared to simpler thiophene derivatives .

Biological Activity

2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide, with the CAS number 1207029-26-2, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, supported by data tables and case studies.

The molecular formula of this compound is C15H13N3O2S2, with a molecular weight of 331.4 g/mol. Its structure incorporates a methylthio group and an isoxazole moiety, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC15H13N3O2S2
Molecular Weight331.4 g/mol
CAS Number1207029-26-2

Biological Activity

Research into the biological activity of this compound indicates several potential therapeutic effects, including:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit moderate antineoplastic properties. For instance, derivatives of isoxazole have shown effectiveness against various cancer cell lines, indicating that this compound may also possess similar properties .
  • Antimicrobial Properties : The presence of the thiophene and isoxazole rings suggests potential antimicrobial activity. Compounds with these moieties have been reported to exhibit significant antibacterial and antifungal activities .
  • Anti-inflammatory Effects : Related compounds such as nicotinamide have demonstrated anti-inflammatory effects through the modulation of immune responses and reduction of pro-inflammatory cytokines . This suggests that the compound may also influence inflammatory pathways.

Case Studies

Several studies have investigated the biological effects of compounds related to or structurally similar to this compound:

  • Antineoplastic Activity : A study on 5-nitroindazole derivatives showed that certain compounds exhibited significant cytotoxicity against cancer cell lines such as TK-10 and HT-29 at concentrations as low as 10 µg/mL . This indicates a promising avenue for further research into the anticancer potential of related compounds.
  • Antimicrobial Testing : In another investigation, derivatives containing thiophene and isoxazole were tested for their antimicrobial efficacy against various pathogens. Results indicated a notable inhibition of bacterial growth at concentrations ranging from 10 µg/mL to 100 µg/mL .
  • Inflammation Studies : Research involving nicotinamide derivatives has shown that they can inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines in macrophages, suggesting a mechanism through which similar compounds might exert anti-inflammatory effects .

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
  • Modulation of Cellular Signaling : It may affect signaling pathways related to apoptosis in cancer cells or immune response modulation in inflammation.

Q & A

Q. How can AI-driven platforms optimize reaction conditions for scaled-up synthesis?

  • Methodological Answer :
  • Machine Learning (ML) : Train models on historical reaction data to predict optimal catalysts/solvents .
  • Robotic Automation : Employ high-throughput screening robots to test 100+ conditions in parallel .

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